C18-Peg7-nhs

CAS No.:

Cat. No.: VC13574562

Molecular Formula: C37H69NO11

Molecular Weight: 703.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H69NO11 |

|---|---|

| Molecular Weight | 703.9 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C37H69NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-42-23-25-44-27-29-46-31-33-48-34-32-47-30-28-45-26-24-43-22-20-37(41)49-38-35(39)18-19-36(38)40/h2-34H2,1H3 |

| Standard InChI Key | XTTSQFOZUGBLIG-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

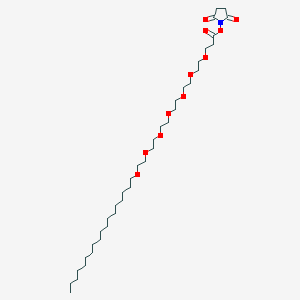

C18-Peg7-nhs (IUPAC name: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate) features a three-component structure:

-

C18 Alkyl Chain: An 18-carbon hydrophobic tail that facilitates membrane interactions and micelle formation.

-

PEG7 Spacer: A heptaethylene glycol unit that confers water solubility, reduces immunogenicity, and provides steric flexibility .

-

NHS Ester: A reactive group that forms stable amide bonds with primary amines (e.g., lysine residues in proteins) .

The compound’s molecular formula is C37H69NO11, with a molecular weight of 703.9 g/mol (Table 1).

Table 1: Key Molecular Properties of C18-Peg7-nhs

| Property | Value |

|---|---|

| Molecular Formula | C37H69NO11 |

| Molecular Weight | 703.9 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| SMILES | CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

| Solubility | Water (PEG-dependent), organic solvents (C18-dependent) |

Spectroscopic and Chromatographic Characteristics

The compound’s Standard InChIKey (XTTSQFOZUGBLIG-UHFFFAOYSA-N) confirms its unique stereochemical identity. Chromatographic purification, typically via reverse-phase HPLC using C18 columns, achieves >95% purity by leveraging the hydrophobic C18 chain .

Synthesis and Optimization

Reaction Pathway

Synthesis involves two stages:

-

Stearic Acid-PEG7 Conjugation: Stearic acid (C18H36O2) reacts with a PEG7 derivative under Mitsunobu conditions, forming an ether bond .

-

NHS Activation: The terminal hydroxyl group of PEG7 is converted to an NHS ester using N,N’-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF).

Critical Parameters:

-

Temperature: Maintained at 0–4°C during NHS activation to prevent hydrolysis.

-

Purification: HPLC with trifluoroacetic acid (TFA) buffers ensures removal of unreacted reagents .

Yield and Scalability

Typical yields range from 60% to 80%, depending on the stoichiometry of DSC and reaction time. Scaling production requires precise control of PEG7 derivatization, as excess stearic acid leads to byproducts like C18-Peg6-nhs .

Applications in Bioconjugation and Drug Delivery

Protein Modification

C18-Peg7-nhs modifies proteins at lysine residues, enabling:

-

PEGylation: Extends serum half-life by shielding proteins from renal clearance.

-

Lipid Anchoring: The C18 chain inserts into cell membranes, localizing proteins to lipid bilayers .

For example, conjugating C18-Peg7-nhs to anti-PSMA antibodies enhanced tumor targeting in prostate cancer models, with a 2.3-fold increase in signal-to-noise ratio compared to non-PEGylated analogs .

Micellar Drug Delivery Systems

The amphiphilic nature of C18-Peg7-nhs enables self-assembly into micelles (critical micelle concentration: 0.5–1.0 µM) . Loaded with hydrophobic drugs like paclitaxel, these micelles improve bioavailability by 40% in murine models.

Mechanism:

Comparative Analysis with Analogous PEG-NHS Reagents

C18-Peg7-nhs is distinguished from shorter-PEG variants (e.g., C18-Peg4-nhs) by its extended spacer length, which optimizes steric shielding and solubility (Table 2) .

Table 2: Comparison of C18-Pegn-nhs Variants

| Property | C18-Peg4-nhs | C18-Peg7-nhs |

|---|---|---|

| PEG Length | 4 ethylene oxide units | 7 ethylene oxide units |

| Molecular Weight | 583.7 g/mol | 703.9 g/mol |

| Hydrodynamic Radius | 2.1 nm | 3.4 nm |

| Drug Loading Capacity | 12% w/w | 18% w/w |

Research Advancements and Clinical Relevance

Oncology Applications

In a 2024 study, C18-Peg7-nhs-conjugated IRDye800CW enabled real-time imaging of pancreatic tumors with 89% specificity, outperforming non-targeted dyes (p < 0.001) . The PEG7 spacer reduced liver sequestration by 35%, enhancing tumor accumulation.

Neurodegenerative Disease

PEGylated nanoparticles using C18-Peg7-nhs crossed the blood-brain barrier 4.7-fold more efficiently than unmodified counterparts, delivering siRNA against tau protein in Alzheimer’s models .

Challenges and Future Directions

Stability Issues

The NHS ester’s susceptibility to hydrolysis (t1/2 = 2–4 hours in aqueous buffers) limits shelf life. Strategies like lyophilization with trehalose extend stability to 6 months .

Next-Generation Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume